molecular formula C15H28N2O4 B1200741 N-Pivaloylleucyl-gamma-aminobutyric acid CAS No. 91147-50-1

N-Pivaloylleucyl-gamma-aminobutyric acid

Cat. No.: B1200741
CAS No.: 91147-50-1
M. Wt: 300.39 g/mol
InChI Key: DXFCILWYVUYYQX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pivaloylleucyl-gamma-aminobutyric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pivaloylleucyl-gamma-aminobutyric acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of butanoic acid derivatives with specific amines under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. Industrial production also emphasizes cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Pivaloylleucyl-gamma-aminobutyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Pivaloylleucyl-gamma-aminobutyric acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Pivaloylleucyl-gamma-aminobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. These interactions are crucial for its applications in medicine and biology.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 4-((2,2-dimethyl-1-oxopropyl)amino)-
  • Butanoic acid, 4-[(2,2-dimethyl-1-oxopropyl)amino]-, 2-methyl-2-azabicyclo[3.2.0]hept-7-yl ester

Uniqueness

N-Pivaloylleucyl-gamma-aminobutyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

91147-50-1

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

4-[[(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoyl]amino]butanoic acid

InChI

InChI=1S/C15H28N2O4/c1-10(2)9-11(17-14(21)15(3,4)5)13(20)16-8-6-7-12(18)19/h10-11H,6-9H2,1-5H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1

InChI Key

DXFCILWYVUYYQX-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C

SMILES

CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C

Synonyms

N-pivaloylleucyl-GABA
N-pivaloylleucyl-gamma-aminobutyric acid
PL-GABA

Origin of Product

United States

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